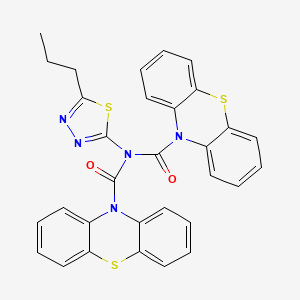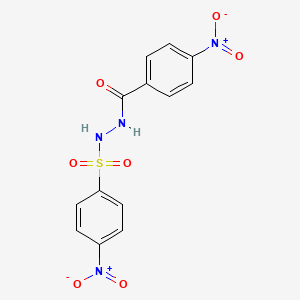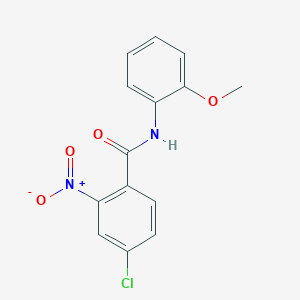![molecular formula C34H33N5O3 B11026387 2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026387.png)
2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
Chemical Formula: C21H26N6O4
Structure: It contains a piperazine ring, a tetrahydropyrimidine ring, and various substituents.
Function: It belongs to the class of antihistamines and has therapeutic applications.
Common Name: Unfortunately, there isn’t a widely recognized common name for this compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including piperazine functionalization, cyclization, and subsequent modifications.
Reaction Conditions: Specific conditions depend on the synthetic route, but they typically involve organic solvents, catalysts, and controlled temperatures.
Industrial Production: Industrial-scale production likely involves optimized processes to maximize yield and minimize impurities.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential modifications.
Biology: Investigated for interactions with biological receptors (e.g., histamine receptors).
Medicine: Used as an antihistamine (similar to cetirizine) to treat allergies.
Industry: May serve as a starting material for other drug development.
Mechanism of Action
Targets: Likely interacts with histamine receptors (H₁ receptors) to block allergic responses.
Pathways: Inhibits histamine-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other antihistamines like cetirizine, loratadine, and fexofenadine.
Uniqueness: Its specific structure and combination of functional groups set it apart.
Remember, this compound’s full name is quite a mouthful, but its significance lies in its potential therapeutic applications and its role in allergy management
- LGC Standards: [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- ChemBK: 2-[4-(4-氨基苯基)哌嗪-1-基]乙醇
- [The Therapeutic Potential of 2-{4-(2-methoxyphenyl)piperazin-1-yl …
- The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1
- ChemSpider: {2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid dihydrochloride
Properties
Molecular Formula |
C34H33N5O3 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C34H33N5O3/c40-31-24-30(33(41)35-27-16-18-29(19-17-27)42-28-14-8-3-9-15-28)36-34(37-31)39-22-20-38(21-23-39)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,30,32H,20-24H2,(H,35,41)(H,36,37,40) |
InChI Key |
WHYOLHMHHAKDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one](/img/structure/B11026330.png)
methanone](/img/structure/B11026338.png)
![2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11026346.png)


![N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11026362.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11026368.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11026375.png)
![Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11026379.png)
![1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026393.png)
![1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone](/img/structure/B11026395.png)
